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Compound of Interest

Compound Name: 7'-O-DMT-morpholino uracil

Cat. No.: B12389222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 7'-O-
DMT-morpholino uracil, a key building block in the construction of phosphorodiamidate

morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides with significant

therapeutic potential, and the efficient synthesis of their monomeric units is crucial for drug

development and research applications.[1] This document details the chemical transformations,

experimental protocols, and data associated with the synthesis, presented in a format tailored

for researchers in the fields of medicinal chemistry, nucleic acid chemistry, and drug

development.

Introduction
Morpholino oligonucleotides are synthetic analogs of nucleic acids where the deoxyribose or

ribose sugar is replaced by a morpholine ring, and the phosphodiester linkage is substituted

with a phosphorodiamidate group. This structural modification confers remarkable stability

against nucleases and a unique steric-blocking mechanism of action, making them a powerful

tool for modulating gene expression.[1] The synthesis of high-purity morpholino monomers,

such as 7'-O-DMT-morpholino uracil, is a fundamental prerequisite for the solid-phase

synthesis of PMO sequences. The dimethoxytrityl (DMT) group at the 7'-position serves as a

crucial protecting group, enabling controlled, stepwise assembly of the oligomer chain.
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The synthesis of 7'-O-DMT-morpholino uracil is a multi-step process that commences with

the commercially available nucleoside, uridine. The core of the synthesis involves the

transformation of the ribose ring into a morpholine ring, followed by the selective protection of

the newly formed 7'-hydroxyl group with a dimethoxytrityl (DMT) group.

The key transformations are:

Oxidative Cleavage: The cis-diol of the ribose moiety in uridine is cleaved to yield a

dialdehyde intermediate.

Reductive Amination: The dialdehyde undergoes intramolecular reductive amination to form

the characteristic morpholine ring, resulting in 7'-hydroxy-morpholino uracil.

Selective 7'-O-DMT Protection: The primary hydroxyl group at the 7'-position of the

morpholino ring is selectively protected with a DMT group to yield the final product.
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Figure 1: Overall synthesis pathway for 7'-O-DMT-morpholino uracil.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 7'-O-DMT-
morpholino uracil. The yields for the final DMT protection step are estimated based on typical

DMT protection reactions of primary hydroxyls in related nucleoside chemistry, as specific data

for this exact transformation is not readily available in the provided search results.
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Step Reaction Reagents Solvent Yield (%) Reference

1
Oxidative

Cleavage

Sodium

periodate

(NaIO₄)

Methanol/Wat

er
Quantitative [2]

2
Reductive

Amination

Pyridine-

borane

complex

Methanol 46% [2]

3
7'-O-DMT

Protection

4,4'-

Dimethoxytrit

yl chloride

(DMT-Cl)

Anhydrous

Pyridine

~90%

(estimated)

General

knowledge

Detailed Experimental Protocols
Step 1: Synthesis of Uridine Dialdehyde (Oxidative
Cleavage)
Principle: The vicinal diol of the ribose ring in uridine is cleaved by sodium periodate to form a

reactive dialdehyde intermediate.

Procedure:

To a stirred solution of uridine (1 equivalent) in a mixture of methanol and water (e.g., 10:1

v/v), add sodium periodate (1.5 equivalents) portion-wise at room temperature.

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, evaporate the solvent under reduced pressure.

Take up the residue in water and extract with an organic solvent such as ethyl acetate.

Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield the crude dialdehyde as a white foam. This intermediate is typically used in

the next step without further purification.
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Step 2: Synthesis of 7'-Hydroxy-Morpholino Uracil
(Reductive Amination)
Principle: The crude dialdehyde is first converted to a more stable intermediate, such as a

dioxime, which then undergoes reduction and cyclization to form the morpholino ring. A more

direct reductive amination can also be performed. The following protocol is based on a direct

reductive amination approach.

Procedure:

Dissolve the crude uridine dialdehyde (1 equivalent) in anhydrous methanol under an inert

atmosphere (e.g., argon).

Cool the solution in an ice bath.

Add a solution of ammonium biborate (1.2 equivalents) and sodium cyanoborohydride (2.0

equivalents) in methanol.

Slowly add acetic acid to maintain a slightly acidic pH.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Quench the reaction by adding an aqueous solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain 7'-hydroxy-

morpholino uracil.

Step 3: Synthesis of 7'-O-DMT-Morpholino Uracil
(Selective Protection)
Principle: The primary 7'-hydroxyl group of the morpholino uracil is selectively protected with a

4,4'-dimethoxytrityl (DMT) group using DMT-chloride in the presence of a base. Anhydrous
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conditions are crucial for the success of this reaction.[3]

Procedure:

Co-evaporate the 7'-hydroxy-morpholino uracil (1 equivalent) with anhydrous pyridine three

times to ensure the substrate is dry.

Dissolve the dried substrate in anhydrous pyridine under an inert atmosphere.

Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) portion-wise to the stirred solution

at room temperature.

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

Upon completion, quench the reaction with methanol.

Remove the pyridine under reduced pressure.

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a

saturated aqueous solution of sodium bicarbonate and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by silica gel column chromatography using a suitable solvent

system (e.g., a gradient of methanol in dichloromethane containing a small amount of

triethylamine to neutralize the silica gel) to afford the final product, 7'-O-DMT-morpholino
uracil. The purification of DMT-protected compounds can also be achieved using

hydrophobic interaction chromatography.[4]

Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis of 7'-O-DMT-
morpholino uracil, highlighting the key stages of synthesis, purification, and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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